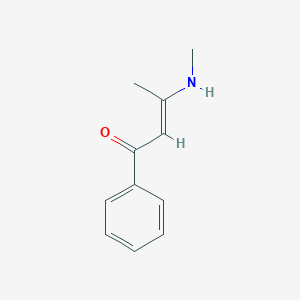

Crotonophenone, 3-(methylamino)-

Description

Crotonophenone, 3-(methylamino)- is a derivative of crotonophenone (α,β-unsaturated ketone) featuring a methylamino (-NHCH₃) substituent at the third carbon position. This compound is primarily utilized in organic synthesis, particularly in cyclization reactions. For instance, reactions with acetylacetone or benzoylacetone in ethanol or benzene, catalyzed by piperidine, yield substituted cyclohexanone derivatives . The methylamino group likely enhances nucleophilicity at the β-carbon, facilitating Michael addition or cyclocondensation with diketones. Structural confirmation of such products is achieved via ¹H and ¹³C NMR spectroscopy .

Properties

CAS No. |

14091-93-1 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(E)-3-(methylamino)-1-phenylbut-2-en-1-one |

InChI |

InChI=1S/C11H13NO/c1-9(12-2)8-11(13)10-6-4-3-5-7-10/h3-8,12H,1-2H3/b9-8+ |

InChI Key |

AYAHPVFYLSWGGO-CMDGGOBGSA-N |

SMILES |

CC(=CC(=O)C1=CC=CC=C1)NC |

Isomeric SMILES |

C/C(=C\C(=O)C1=CC=CC=C1)/NC |

Canonical SMILES |

CC(=CC(=O)C1=CC=CC=C1)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

The methylamino group’s position, electronic effects, and core molecular structure significantly influence reactivity, biological activity, and applications. Below is a comparative analysis with key analogs:

Structural and Functional Analogues

4-(Methylamino)pyridine

- Structure: Pyridine ring with a methylamino group at the fourth position.

- Key Properties: Potentiates high-voltage-activated calcium channels (HVACCs) with greater efficacy than 4-aminopyridine (4-AP), a neuromuscular therapeutic agent . The methylamino group enhances lipophilicity and binding affinity to ion channels.

- Applications : Investigated for treating neuromuscular disorders due to its ion channel modulation .

3-Chlorophenylmethylamine

- Structure: Chlorophenyl ring with a methylamino group.

- Key Properties: The electron-withdrawing chloro group reduces basicity compared to the electron-donating methylamino group in crotonophenone derivatives.

- Applications : Intermediate in pharmaceutical synthesis (e.g., antihistamines or antidepressants) .

Lauryl Methylamino Propionate

- Structure: Propionic acid derivative with a lauryl (C12) chain and methylamino group.

- Key Properties :

- Amphiphilic structure enables surfactant-like behavior.

- Applications : Used as an antistatic agent in cosmetics .

Comparative Data Table

Key Findings

Electronic Effects: Electron-donating methylamino groups (e.g., in crotonophenone derivatives) increase nucleophilicity, favoring cyclization reactions . In contrast, electron-withdrawing groups (e.g., chloro in 3-chlorophenylmethylamine) reduce reactivity in nucleophilic additions . 4-(Methylamino)pyridine’s enhanced ion channel activity is attributed to improved membrane permeability and binding due to the methylamino group .

Biological vs. Industrial Applications: Methylamino-substituted aromatics (e.g., 4-(methylamino)pyridine) target ion channels, while aliphatic derivatives (e.g., lauryl methylamino propionate) serve non-pharmaceutical roles like surfactants .

Synthetic Utility: Crotonophenone, 3-(methylamino)- acts as a versatile intermediate in synthesizing cyclohexanones, which are precursors to bioactive molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.